REACTION_CXSMILES
|
ClC1C=CC([C:8]2([C:11]([C:13]3([C:16]4[CH:21]=[CH:20][C:19](Cl)=[CH:18][CH:17]=4)[CH2:15][CH2:14]3)=[O:12])[CH2:10][CH2:9]2)=CC=1.CC1[N:25]=[C:26]([NH:29][C:30](=[O:32])[CH3:31])[S:27]C=1.C(=O)([O-])[O-].[Cs+].[Cs+]>[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[CH:8]1([C:11]([C:13]2[CH:15]=[CH:14][C:20]([C:19]3[S:27][C:26]([NH:29][C:30](=[O:32])[CH3:31])=[N:25][C:18]=3[CH3:17])=[CH:21][CH:16]=2)=[O:12])[CH2:9][CH2:10]1 |f:2.3.4,5.6.7|
|
Name
|
4-chlorophenylcyclopropyl ketone
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CC1)C(=O)C1(CC1)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1)NC(C)=O
|
Name
|
caesium carbonate
|
Quantity
|
15.03 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
CUSTOM
|
Details
|
degassed DMF (90 ml)
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
The material was purified by column chromatography
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(=O)C1=CC=C(C=C1)C1=C(N=C(S1)NC(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |